4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid
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Overview
Description
4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid is an organic compound that features a brominated aromatic ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid typically involves the following steps:
Butanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-2-methylphenyl)carbamoyl]butanoic acid
- 4-[(4-Fluoro-2-methylphenyl)carbamoyl]butanoic acid
- 4-[(4-Iodo-2-methylphenyl)carbamoyl]butanoic acid
Uniqueness
4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
5-(4-bromo-2-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
LGHKVLRNEBYYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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